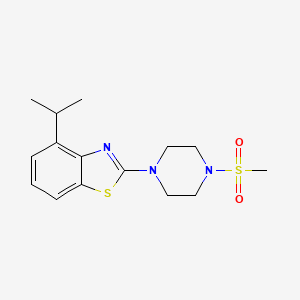

![molecular formula C14H13N3S B6475985 N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640822-10-0](/img/structure/B6475985.png)

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which are structurally similar to the compound , has been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The molecular structure of “N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine” has a molecular formula of C12H9N3S, an average mass of 227.285 Da, and a monoisotopic mass of 227.051712 Da .Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidines have been studied . These compounds possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .科学的研究の応用

Antitumor Activity

The thiazolo[4,5-c]pyridine scaffold has demonstrated potent antitumor effects. Researchers have explored derivatives of this compound as potential anticancer agents. Their ability to interfere with tumor cell growth, metastasis, and angiogenesis makes them promising candidates for cancer therapy .

Antibacterial Properties

Thiazolo[4,5-c]pyridines also exhibit antibacterial activity. These compounds have been investigated for their ability to inhibit bacterial growth and combat infections. Their unique structural features make them interesting targets for developing new antibiotics .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thiazolo[4,5-c]pyridine derivatives have shown anti-inflammatory properties by modulating key pathways involved in inflammation. Researchers are exploring their potential as anti-inflammatory drugs .

Purine Bioisosteres

The thiazolo[4,5-c]pyridine ring system resembles purine, a fundamental component of nucleic acids. This similarity allows researchers to design molecules that mimic purine-based compounds. These bioisosteres can be used in drug discovery to target purine-binding sites in proteins .

Optoelectronic Applications

Thiazole-based compounds, including thiazolo[4,5-c]pyridines, exhibit interesting optical and electrical properties. They are used in organic light-emitting diodes (OLEDs) and other organic optoelectronic devices. Their π-conjugated structure makes them valuable for creating efficient light-emitting materials .

Nonlinear Optical Materials

Thiazolo[4,5-c]pyridines can be functionalized to create nonlinear optical materials. By introducing substituents, researchers can tailor their electronic properties. These materials find applications in areas such as optical communication and laser technology .

作用機序

Target of Action

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines exhibit a broad spectrum of pharmacological activities . They are able to interact with a wide range of receptor targets, which may be crucial for their physiological action .

Biochemical Pathways

Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities . They have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

将来の方向性

Thiazolopyridines, including “N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine”, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests potential future directions for the development and study of this compound.

特性

IUPAC Name |

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)16-14-17-12-9-15-8-7-13(12)18-14/h2-10H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXFETIUXRKXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC3=C(S2)C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6475907.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B6475909.png)

![3-methyl-4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6475911.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,2-oxazole-5-carboxamide](/img/structure/B6475917.png)

![N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6475926.png)

![1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol](/img/structure/B6475928.png)

![6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine](/img/structure/B6475931.png)

![3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6475935.png)

![6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole](/img/structure/B6475943.png)

![5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole](/img/structure/B6475954.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6475967.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B6475978.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide](/img/structure/B6475984.png)